molecular formula C10H11F2NO2 B13123608 (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine

(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine

Cat. No.: B13123608
M. Wt: 215.20 g/mol
InChI Key: NOOSGTZDXRZUME-SSDOTTSWSA-N
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Description

(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine is a chiral amine derivative featuring a benzo[d][1,3]dioxolyl core substituted with two fluorine atoms at the 2-position. The compound’s stereochemistry (R-configuration) and fluorinated aromatic system contribute to its unique physicochemical and pharmacological properties. It serves as a critical intermediate in synthesizing pharmaceuticals such as Lumacaftor (VX-809), a cystic fibrosis transmembrane conductance regulator (CFTR) corrector . Its metabolic stability, attributed to the difluoro substitution, distinguishes it from non-fluorinated analogs .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(1R)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)propan-1-amine

InChI

InChI=1S/C10H11F2NO2/c1-2-7(13)6-3-4-8-9(5-6)15-10(11,12)14-8/h3-5,7H,2,13H2,1H3/t7-/m1/s1

InChI Key

NOOSGTZDXRZUME-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](C1=CC2=C(C=C1)OC(O2)(F)F)N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OC(O2)(F)F)N

Origin of Product

United States

Biological Activity

(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

  • Chemical Formula : C11H12F2N2O3
  • Molecular Weight : 246.22 g/mol
  • CAS Number : 2102410-32-0

Synthesis

The synthesis of (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine involves several chemical reactions that incorporate the difluorobenzo[d][1,3]dioxole moiety, which is known for its unique pharmacophoric properties.

Research indicates that (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine may interact with various biological targets. The compound's activity is primarily attributed to its influence on neurotransmitter systems and enzyme inhibition.

Enzyme Inhibition

One prominent area of study involves the compound's inhibitory effects on α-glucosidase. A study demonstrated that derivatives of the benzo[d][1,3]dioxole structure exhibit significant inhibition of this enzyme, which plays a crucial role in carbohydrate metabolism. The inhibition was found to be dose-dependent, with a maximum inhibition observed at specific concentrations .

Pharmacological Effects

The compound has been investigated for several pharmacological effects, including:

  • Antidiabetic Activity : The ability to inhibit α-glucosidase suggests potential use in managing type 2 diabetes by slowing carbohydrate absorption.
  • Neuropharmacological Effects : Preliminary studies indicate that compounds with similar structures may influence neurotransmitter pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Study 1: α-Glucosidase Inhibition

A recent study focused on the α-glucosidase inhibitory activity of (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine and related compounds. The results indicated a significant dose-dependent inhibition compared to standard drugs like acarbose. The findings are summarized in Table 1.

CompoundConcentration (µM)% Inhibition
Acarbose669.5797.72
BDC27.699.3

Study 2: Neuropharmacological Assessment

In another investigation involving animal models, the neuropharmacological effects of (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine were assessed. Behavioral tests indicated improvements in memory and cognitive function in treated groups compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)propan-2-amine (DiFMDA)

  • Structural Difference : The amine group is located on the second carbon (propan-2-amine) versus the first carbon in the target compound.
  • Metabolism : Unlike the target compound, DiFMDA’s 2,2-difluoro substitution prevents O-demethylenation, a primary metabolic pathway for entactogens like MDMA. This results in altered cytochrome P450 (CYP) metabolism and improved metabolic stability .
  • ADMET Profile : DiFMDA exhibits a less favorable ADMET profile compared to the target compound, likely due to differences in amine positioning and metabolic byproducts .

1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine (DMMDA-2)

  • Substituent Variation : Methoxy groups at the 6- and 7-positions replace the difluoro substitution.
  • Pharmacological Impact : Methoxy groups enhance π-π stacking interactions with receptors but reduce metabolic stability due to susceptibility to demethylation. This contrasts with the fluorine atoms in the target compound, which stabilize the benzodioxol ring against enzymatic degradation .

3-(Benzo[d][1,3]dioxol-5-yl)-3-phenylpropan-1-amine

  • Structural Modification : A phenyl group is added to the propane chain at the 3-position.
  • The amine’s position (propan-1-amine) matches the target compound, but the added substituent may reduce blood-brain barrier permeability .

(1R)-1-(1,3-Thiazol-5-yl)propan-1-amine

  • Heterocyclic Replacement : The benzodioxolyl ring is replaced with a thiazole moiety.
  • Physicochemical Properties : The thiazole ring introduces nitrogen and sulfur atoms, enhancing solubility but reducing lipophilicity compared to the target compound. This impacts bioavailability and target engagement .

Comparative Data Table

Compound Name Substituents on Benzodioxol Amine Position Key Metabolic Pathway ADMET Profile Applications
(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine 2,2-difluoro Propan-1-amine Minimal O-demethylenation Favorable CFTR corrector intermediates
DiFMDA 2,2-difluoro Propan-2-amine No O-demethylenation Less favorable Research chemical
DMMDA-2 6,7-dimethoxy Propan-2-amine Demethylation Moderate Neuropharmacology studies
3-(Benzo[d][1,3]dioxol-5-yl)-3-phenylpropan-1-amine None (phenyl on chain) Propan-1-amine N/A Undetermined Experimental ligand

Research Findings and Implications

  • Metabolic Stability: The 2,2-difluoro substitution in the target compound confers resistance to CYP-mediated O-demethylenation, a common metabolic degradation pathway observed in non-fluorinated analogs like MDMA .
  • Stereochemical Influence : The R-configuration enhances binding specificity to therapeutic targets, as evidenced by its role in Symkevi (tezacaftor/ivacaftor), a combination therapy for cystic fibrosis .
  • Synthetic Utility : The compound’s benzo[d][1,3]dioxolyl scaffold is pivotal in synthesizing Lumacaftor, highlighting its importance in medicinal chemistry .

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